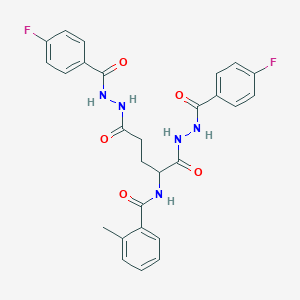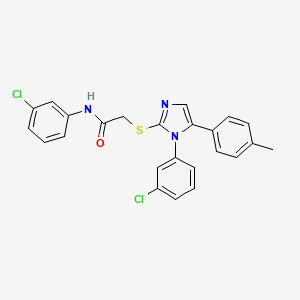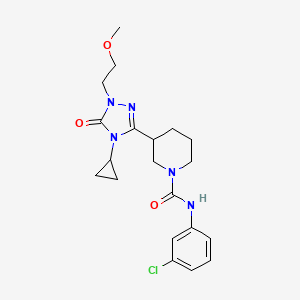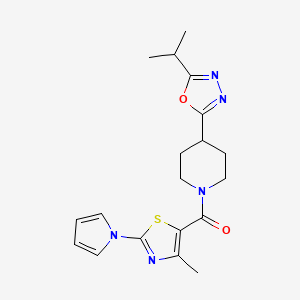
4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves multi-step chemical reactions that aim to introduce different substituents into the pyrimidine ring, enhancing its chemical reactivity and potential biological activity. For instance, novel 5-methyl-4-thiopyrimidine derivatives, which share structural similarities with the compound of interest, have been synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showcasing the diversity in substituent variation and synthesis strategies (Stolarczyk et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical reactivity and biological activity. Detailed investigations, including single-crystal X-ray diffraction, reveal the molecular conformation and the dihedral angles between the pyrimidine ring and the planes of the aryl substituents, providing insights into their structural characteristics (Stolarczyk et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their reactivity. For example, S-alkylation reactions are commonly used to introduce alkyl or aryl groups into the pyrimidine ring, significantly altering its chemical properties and potential applications (Erkin et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Crystal Structure Analysis :
- Pyrimidine derivatives, including those similar in structure to 4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine, have been synthesized and structurally analyzed using techniques like X-ray diffraction and NMR spectroscopy (Stolarczyk et al., 2018).
Biological and Medicinal Research
Antiviral Activity Studies :
- Compounds structurally related to the chemical have been investigated for their antiviral properties, showing potential against viruses like herpes simplex and HIV (Holý et al., 2002).
Antimicrobial Properties :
- Pyrimidine derivatives have been explored for their antimicrobial activities, indicating potential against various bacterial strains (Abdelghani et al., 2017).
Spectroscopy and Computational Chemistry
- Spectroscopic Analysis and Computational Study :
- Thiopyrimidine derivatives have been characterized using spectroscopic methods and density functional theory calculations, contributing to understanding their electronic and structural properties (Hussain et al., 2020).
Chemical Synthesis and Process Research
- Synthesis Process Research :
- Studies on the synthesis of pyrimidine derivatives, including chlorination and cyclization processes, offer insights into the production and optimization of compounds like 4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine (Guo Lei-ming, 2012).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-17(12-25-18-8-6-16(21)7-9-18)10-19(23-13)24-11-14-2-4-15(20)5-3-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVRPXHUARNNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)
![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)




![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2481115.png)

![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)


![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)